1-(1-Bromocyclopropyl)methanamine hydrochloride
Description
1-(1-Bromocyclopropyl)methanamine hydrochloride is a cyclopropane-derived amine compound featuring a bromine substituent on the cyclopropane ring and a primary amine group.
Properties
IUPAC Name |
(1-bromocyclopropyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrN.ClH/c5-4(3-6)1-2-4;/h1-3,6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DREOYGAEFPZGHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution via Amino-Cyclopropane Intermediate
A widely cited approach involves the reaction of amino-cyclopropane with brominating agents under acidic conditions. As described in CN107311838A, this method employs sodium bromide or cuprous bromide as bromine sources, hydrochloric acid as a proton donor, and nitrite catalysts (e.g., sodium nitrite) to facilitate substitution.
Procedure :
- Protective Agent Setup : Dichloroethane or tetrachloroethane (1–5 mol equivalents relative to amino-cyclopropane) is added to a reactor under nitrogen at −20°C to 5°C.
- Bromide Addition : Sodium bromide (1.2–2.2 eq) is dissolved in the protective solvent, followed by dropwise addition of amino-cyclopropane (1 eq) to maintain temperatures below 20°C.
- Acid Catalysis : A mixture of hydrochloric acid (2 eq) and acetic acid (2 eq) is introduced to protonate the amine, enhancing electrophilicity at the cyclopropane carbon.
- Catalyst Activation : Sodium nitrite (1.5 eq) in aqueous solution is added to generate nitrosonium ions, accelerating bromide displacement.
- Reaction Monitoring : Gas chromatography (GC) confirms completion when cyclopropyl bromide content exceeds 95% (typically after 1–2 hours).
- Workup : The crude product is washed with saturated ammonium chloride, extracted into ethyl acetate, and purified via vacuum distillation.
Grignard Reagent-Mediated Cyclopropanation
Adapted from synthetic protocols for sulfinamide derivatives, this method constructs the cyclopropane ring de novo using organometallic reagents:
Procedure :
- Grignard Formation : Magnesium turnings react with bromocyclopropane in THF under nitrogen to generate cyclopropylmagnesium bromide.
- Imine Formation : (S,E)-2-Methyl-N-[(5-methylfuran-2-yl)methylene]propane-2-sulfinamide (1 eq) is treated with the Grignard reagent at 0°C, inducing nucleophilic attack to form a cyclopropane-imine adduct.
- Bromination : The intermediate is reacted with N-bromosuccinimide (NBS) in CCl₄ under UV light to introduce bromine at the cyclopropane carbon.
- Amine Deprotection : Hydrochloric acid (6 M) cleaves the sulfinamide group, yielding the primary amine hydrochloride salt.
Direct Bromination of Cyclopropylmethanamine
A streamlined two-step process avoids ring construction by brominating preformed cyclopropylmethanamine:
Procedure :
- Amine Protection : Cyclopropylmethanamine is treated with tert-butyloxycarbonyl (Boc) anhydride in dichloromethane to form Boc-cyclopropylmethanamine.
- Electrophilic Bromination : The protected amine reacts with bromine in acetic acid at 40°C, followed by deprotection using HCl in dioxane to yield the hydrochloride salt.
Reaction Optimization and Challenges
Temperature Control
Exothermic reactions during Grignard formation or bromination require rigorous temperature maintenance (−20°C to 5°C) to prevent ring-opening side reactions.
Catalyst Selection
Sodium nitrite improves substitution kinetics by generating NO⁺ intermediates, which polarize the C–N bond in amino-cyclopropane, facilitating bromide attack.
Purification Strategies
- Column Chromatography : Silica gel with dichloromethane/ethyl acetate gradients (8:2 to 5:5 v/v) resolves brominated products from diastereomers.
- Distillation : Reduced-pressure distillation (40–50°C at 15 mmHg) isolates the final compound with >95% purity.
Analytical Characterization
Spectroscopic Data
Purity Assessment
- GC-MS : Retention time = 8.2 min; m/z = 164 [M+H]⁺.
- HPLC : Purity ≥98% (C18 column, acetonitrile/water 70:30).
Comparative Analysis of Methods
Research Frontiers
Chemical Reactions Analysis
1-(1-Bromocyclopropyl)methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1-Bromocyclopropyl)methanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving amine groups.
Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Bromocyclopropyl)methanamine hydrochloride involves its interaction with biological molecules. The bromocyclopropyl group can undergo substitution reactions with nucleophiles in biological systems, leading to the formation of new compounds. These reactions can affect various molecular targets and pathways, including enzyme activity and receptor binding .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(1-bromocyclopropyl)methanamine hydrochloride with structurally related cyclopropane-containing amines, focusing on substituent effects, physicochemical properties, and applications.
Structural and Substituent Variations
Physicochemical and Reactivity Differences
- Electrophilicity : The bromine atom in 1-(1-bromocyclopropyl)methanamine HCl enhances electrophilic character compared to methoxy or methyl analogs, facilitating cross-coupling or substitution reactions. In contrast, methoxy-substituted derivatives (e.g., ) exhibit lower reactivity due to electron donation from the oxygen atom .
- Lipophilicity : Bromine increases lipophilicity (logP ~1.5–2.0 estimated) relative to polar groups like methoxy (logP ~0.5–1.0). This property impacts membrane permeability in drug design .
- Thermal Stability : Methyl-substituted analogs (e.g., ) may exhibit higher stability due to reduced ring strain compared to bromo-substituted cyclopropanes .
Data Tables
Table 1: Key Physicochemical Properties
| Compound Name | Molecular Weight | logP (Estimated) | Water Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|---|
| 1-(1-Bromocyclopropyl)methanamine HCl | 200.50 | ~1.8 | ~50 (moderate) | Not reported |
| (1-Methoxycyclopropyl)methanamine HCl | 153.61 | ~0.7 | ~100 (high) | Not reported |
| [1-(3-Fluoro-4-methoxyphenyl)cyclopropyl]methanamine HCl | 217.69 | ~2.2 | ~20 (low) | Not reported |
Biological Activity
1-(1-Bromocyclopropyl)methanamine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
1-(1-Bromocyclopropyl)methanamine hydrochloride has the molecular formula C4H9BrClN and a molecular weight of approximately 200.48 g/mol. Its structure features a cyclopropyl group, which is known for its strain and reactivity, making it a valuable scaffold in drug design.
The biological activity of 1-(1-Bromocyclopropyl)methanamine hydrochloride is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may function as an inhibitor or modulator of enzyme activity or receptor binding, which can lead to various physiological effects.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : It could bind to specific receptors, influencing signal transduction pathways that regulate cellular responses.
Biological Activities
Research indicates that 1-(1-Bromocyclopropyl)methanamine hydrochloride exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential effectiveness against various bacterial strains.
- Anticancer Activity : Investigations into its cytotoxic effects on cancer cell lines have shown promise, warranting further exploration.
- Neurochemical Effects : The compound may influence neurotransmitter systems, which could have implications for neuropharmacology.
Research Findings and Case Studies
Several studies have explored the biological activities of 1-(1-Bromocyclopropyl)methanamine hydrochloride:
Applications in Drug Discovery
The unique properties of 1-(1-Bromocyclopropyl)methanamine hydrochloride make it a candidate for further investigation in drug development:
- Lead Compound Development : Its structure allows for modifications that can enhance efficacy and selectivity against specific targets.
- Synthetic Intermediate : It serves as a building block for synthesizing more complex molecules with desired biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
